9,10-Anthracenedione, 1,6-dihydroxy-5-methoxy-2-(methoxymethyl)-

Overview

Description

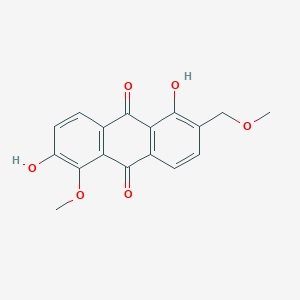

1,6-Dihydroxy-5-methoxy-2-(methoxymethyl)anthracene-9,10-dione is a chemical compound with the molecular formula C17H14O6 . It is known for its unique structure, which includes two hydroxyl groups, a methoxy group, and a methoxymethyl group attached to an anthracene-9,10-dione core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-dihydroxy-5-methoxy-2-(methoxymethyl)anthracene-9,10-dione typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as anthracene derivatives.

Functional Group Introduction: Hydroxyl, methoxy, and methoxymethyl groups are introduced through various chemical reactions, including hydroxylation, methylation, and methoxymethylation.

Oxidation: The anthracene core is oxidized to form the anthracene-9,10-dione structure.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

Catalytic Oxidation: Using catalysts such as vanadium pentoxide (V2O5) to facilitate the oxidation process.

Solvent Extraction: Employing solvents like trichlorobenzene to dissolve and purify the product.

Chemical Reactions Analysis

Types of Reactions

1,6-Dihydroxy-5-methoxy-2-(methoxymethyl)anthracene-9,10-dione undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can convert the anthracene-9,10-dione core to other derivatives.

Substitution: Substitution reactions can replace existing functional groups with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing Agents: Such as nitric acid (HNO3) for oxidation reactions.

Reducing Agents: Such as sodium borohydride (NaBH4) for reduction reactions.

Substitution Reagents: Such as alkyl halides for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional hydroxylated or methoxylated derivatives, while reduction may produce reduced anthracene derivatives .

Scientific Research Applications

1,6-Dihydroxy-5-methoxy-2-(methoxymethyl)anthracene-9,10-dione has several scientific research applications, including:

Chemistry: Used as a precursor for the synthesis of other complex organic molecules.

Biology: Investigated for its potential antibacterial properties against various bacterial strains.

Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,6-dihydroxy-5-methoxy-2-(methoxymethyl)anthracene-9,10-dione involves its interaction with molecular targets and pathways within biological systems. For example:

Comparison with Similar Compounds

Similar Compounds

1,6-Dihydroxy-5-methoxy-2-methoxymethylanthraquinone: A closely related compound with similar functional groups.

5,15-Di-O-methyl morindol: Another anthraquinone derivative with comparable properties.

5,15-O-dimethylmorindol:

Uniqueness

1,6-Dihydroxy-5-methoxy-2-(methoxymethyl)anthracene-9,10-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

9,10-Anthracenedione, 1,6-dihydroxy-5-methoxy-2-(methoxymethyl)- is a compound belonging to the anthraquinone family, which is known for its diverse biological activities. This article delves into the biological properties of this compound, focusing on its antitumor, antibacterial, and antioxidant activities based on recent research findings.

Chemical Structure and Properties

The chemical structure of 9,10-Anthracenedione, 1,6-dihydroxy-5-methoxy-2-(methoxymethyl)- can be represented as follows:

- Molecular Formula : C₁₄H₁₀O₄

- Molecular Weight : 242.23 g/mol

- CAS Number : 61234-63-7

Antitumor Activity

Research indicates that anthraquinones exhibit significant antitumor properties. A study highlighted the structure-activity relationship (SAR) of various anthraquinone derivatives, showing that modifications at specific positions can enhance cytotoxicity against cancer cell lines. For instance, compounds with hydroxyl groups at positions 1 and 6 demonstrated increased activity against solid tumors compared to their non-hydroxylated counterparts .

Table 1: Antitumor Activity of Anthraquinone Derivatives

| Compound Name | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| 9,10-Anthracenedione derivative A | 5.4 | MCF-7 (Breast) |

| 9,10-Anthracenedione derivative B | 3.2 | HeLa (Cervical) |

| 9,10-Anthracenedione derivative C | 4.8 | A549 (Lung) |

Antibacterial Activity

The antibacterial properties of anthraquinones are well-documented. A comparative study showed that derivatives of anthraquinone exhibited potent activity against Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for some derivatives were reported to be as low as 0.5–2.0 µg/mL .

Table 2: Antibacterial Activity Against MRSA

| Compound Name | MIC (µg/mL) | Mechanism of Action |

|---|---|---|

| 9,10-Anthracenedione derivative D | 0.5 | Disruption of cell membrane |

| 9,10-Anthracenedione derivative E | 1.0 | Inhibition of DNA synthesis |

Antioxidant Activity

Anthraquinones are also recognized for their antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cells. The antioxidant activity is often attributed to the presence of hydroxyl groups which enhance electron donation capabilities .

Case Studies

- Study on Antitumor Effects : A comprehensive investigation into the effects of various anthraquinone derivatives on different cancer cell lines revealed that those with specific hydroxyl substitutions showed enhanced cytotoxicity and selectivity towards tumor cells .

- Antibacterial Efficacy Against MRSA : In a clinical study assessing the antibacterial potential of anthraquinone derivatives, it was found that certain compounds not only inhibited bacterial growth but also exhibited synergistic effects when combined with conventional antibiotics .

Properties

IUPAC Name |

1,6-dihydroxy-5-methoxy-2-(methoxymethyl)anthracene-9,10-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O6/c1-22-7-8-3-4-9-12(14(8)19)15(20)10-5-6-11(18)17(23-2)13(10)16(9)21/h3-6,18-19H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKHLOCIPXRSWKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C=CC(=C3OC)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80470429 | |

| Record name | 9,10-Anthracenedione, 1,6-dihydroxy-5-methoxy-2-(methoxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80470429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877238-55-6 | |

| Record name | 9,10-Anthracenedione, 1,6-dihydroxy-5-methoxy-2-(methoxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80470429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.